Benzo[d][1,3]dioxol-4-ylmethanamine
Description
Properties
IUPAC Name |
1,3-benzodioxol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCKVGRNOPBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600120 | |
| Record name | 1-(2H-1,3-Benzodioxol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182634-34-0 | |
| Record name | 1-(2H-1,3-Benzodioxol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,3-benzodioxol-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Benzo D 1 2 Dioxol 4 Ylmethanamine and Its Analogues
Conventional Synthetic Approaches to the Benzo[d]wikipedia.orgmasterorganicchemistry.comdioxole Core with Methanamine Functionality
Conventional methods for the synthesis of the Benzo[d] wikipedia.orgmasterorganicchemistry.comdioxole core often involve the reaction of a catechol with a suitable methylene (B1212753) source. chemicalbook.com For instance, the condensation of catechol with methanol (B129727) in the presence of a strong acid catalyst can form the 1,3-benzodioxole (B145889) ring. chemicalbook.com
To introduce the methanamine functionality at the 4-position, a multi-step sequence is typically required. A common strategy involves the formylation of the pre-formed benzo[d] wikipedia.orgmasterorganicchemistry.comdioxole ring, followed by reductive amination. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, can be employed for the formylation step to produce 4-formyl-benzo[d] wikipedia.orgmasterorganicchemistry.comdioxole. This aldehyde can then be converted to the desired primary amine through reductive amination, which involves reaction with an ammonia (B1221849) source and a reducing agent.
Another classical approach to obtaining primary amines is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of Benzo[d] wikipedia.orgmasterorganicchemistry.comdioxol-4-ylmethanamine synthesis, this would necessitate a starting material such as 4-(halomethyl)benzo[d] wikipedia.orgmasterorganicchemistry.comdioxole. The subsequent hydrazinolysis or acidic hydrolysis of the resulting N-alkylphthalimide liberates the primary amine. wikipedia.orglibretexts.org While effective for primary amines, the Gabriel synthesis is generally not suitable for preparing secondary amines. wikipedia.org
Advanced Catalytic Systems for Benzo[d]wikipedia.orgmasterorganicchemistry.comdioxol-4-ylmethanamine Synthesis
Modern organic synthesis increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of Benzo[d] wikipedia.orgmasterorganicchemistry.comdioxol-4-ylmethanamine and its analogs has benefited from these developments, particularly in the areas of metal-mediated catalysis and green chemistry.
Metal-Mediated Catalysis (e.g., Copper, Palladium, Iridium Complexes)
Transition metal catalysts, particularly those based on palladium and copper, are instrumental in the formation of C-N and C-C bonds, which are crucial for the synthesis and derivatization of the target compound.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the synthesis of arylamines. While direct application to form the aminomethyl group might be challenging, palladium catalysis is highly relevant for creating derivatives. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be used to introduce various substituents onto the aromatic ring of the benzo[d] wikipedia.orgmasterorganicchemistry.comdioxole scaffold. researchgate.net Palladium catalysts have also been employed in carbonylation reactions to synthesize related heterocyclic structures. researchgate.net
Copper-catalyzed reactions have also found application in the synthesis of nitrogen-containing heterocycles. For example, copper-catalyzed intramolecular C-N bond coupling has been used to synthesize 1,4-benzodiazepine (B1214927) derivatives. nih.gov Copper(I) iodide has been used to mediate the synthesis of functionalized benzo wikipedia.orgmasterorganicchemistry.comdioxin-4-ones. nih.gov These methods highlight the potential of copper catalysis in constructing the broader heterocyclic systems related to the target compound.
Iridium-catalyzed reactions represent a frontier in C-H functionalization. While not directly reported for the synthesis of Benzo[d] wikipedia.orgmasterorganicchemistry.comdioxol-4-ylmethanamine, iridium-catalyzed C-H borylation has been a key step in the total synthesis of complex natural products containing a pyridine (B92270) ring, demonstrating the power of this approach for late-stage functionalization.
A summary of representative metal-mediated catalytic applications is presented in the table below.
| Catalyst System | Reaction Type | Application in Synthesis of Related Structures | Reference |
| PdCl2(PPh3)2 | Suzuki-Miyaura Coupling | Synthesis of 1,3-benzodioxole derivatives | researchgate.net |
| CuI/N,N-dimethylglycine | Intramolecular C-N Coupling | Synthesis of 1,4-benzodiazepine derivatives | nih.gov |
| Gold(I) Complexes | Cycloisomerization | Synthesis of 4H-benzo[d] wikipedia.orgmasterorganicchemistry.comoxazines | google.com |
Nanocomposite-Supported Catalysis and Green Chemistry Principles
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. This includes the use of recoverable and reusable catalysts, as well as minimizing the use of hazardous reagents and solvents.
Nanocomposite-supported catalysts offer significant advantages in terms of catalyst recovery and reuse. For example, a nanodiamond-anchored copper tannic acid catalyst has been developed for the synthesis of 1,4-benzodiazepine derivatives. nih.gov Similarly, a hydrogel nanocomposite has been used as a biocompatible catalyst for the synthesis of 1,4-dihydropyridines. niscpr.res.in These approaches pave the way for more sustainable synthetic processes.
Green chemistry principles are also evident in the development of catalyst-free and solvent-free reaction conditions. For instance, the synthesis of novel 1,5-benzodiazepines has been achieved through a one-pot, three-component reaction without the need for a catalyst. The use of microwave irradiation is another green technique that can accelerate reactions and reduce energy consumption.
Multi-Step Organic Reaction Sequences for Target Compound Derivatization
The derivatization of Benzo[d] wikipedia.orgmasterorganicchemistry.comdioxol-4-ylmethanamine is crucial for exploring its structure-activity relationships. Multi-step reaction sequences involving condensation and substitution reactions are commonly employed for this purpose.
Condensation Reactions for Dioxole Ring Formation
Condensation reactions are fundamental to the formation of the 1,3-dioxole (B15492876) ring itself. As mentioned earlier, the reaction between a catechol and a methylene source is a key condensation step. chemicalbook.com Furthermore, condensation reactions can be used to build more complex heterocyclic systems onto the benzo[d] wikipedia.orgmasterorganicchemistry.comdioxole scaffold. For example, the condensation of o-phenylenediamines with various reagents can lead to the formation of benzodiazepine (B76468) derivatives.
Substitution Reactions for Diverse Functionalization
Once the core structure of Benzo[d] wikipedia.orgmasterorganicchemistry.comdioxol-4-ylmethanamine is established, substitution reactions on the aromatic ring or the amine functionality allow for the introduction of a wide range of substituents. Electrophilic aromatic substitution reactions can be used to introduce groups like nitro or halogen onto the benzene (B151609) ring, which can then be further transformed. The amine group can undergo various reactions, such as acylation to form amides or alkylation to form secondary and tertiary amines.
The following table summarizes key reaction types for derivatization:
| Reaction Type | Reagents/Conditions | Purpose | Reference |
| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | C-C bond formation on the aromatic ring | researchgate.net |
| Gabriel Synthesis | Potassium phthalimide, alkyl halide | Synthesis of primary amines | wikipedia.orgmasterorganicchemistry.com |
| Reductive Amination | Aldehyde/ketone, reducing agent, ammonia/amine | Synthesis of primary, secondary, or tertiary amines | N/A |
| Acylation | Acyl chloride, amine | Formation of amides from the primary amine | N/A |
Amidation and Related Amine-Forming Reactions
The formation of the primary amine functional group in Benzo[d] acs.orgrsc.orgdioxol-4-ylmethanamine can be accomplished through well-established synthetic routes, primarily involving reductive amination of the corresponding aldehyde or the reduction of an amide intermediate.
Reductive Amination of Benzo[d] acs.orgrsc.orgdioxole-4-carbaldehyde
Reductive amination is a highly effective method for forming amines from carbonyl compounds. nih.gov In this approach, benzo[d] acs.orgrsc.orgdioxole-4-carbaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for the reductive amination of aromatic aldehydes. nih.gov This method is known for its high yields and compatibility with various functional groups. nih.gov
Another strategy involves the indirect reductive amination where the aldehyde is first condensed with aqueous ammonia. This reaction can lead to the formation of a hydrobenzamide (B1588721) intermediate, which upon reduction with a hydride reagent like sodium borohydride (B1222165) (NaBH₄), can yield the target benzylamine. ias.ac.in
Reduction of Benzo[d] acs.orgrsc.orgdioxole-4-carboxamide
An alternative pathway involves the synthesis and subsequent reduction of benzo[d] acs.orgrsc.orgdioxole-4-carboxamide. The amide can be prepared from the corresponding carboxylic acid (benzo[d] acs.orgrsc.orgdioxole-4-carboxylic acid) or its acyl chloride derivative by treatment with ammonia. The resulting amide is then reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which effectively reduces the carbonyl group of the amide to a methylene group (CH₂). youtube.com The mechanism of this reduction varies depending on the substitution on the amide nitrogen but reliably produces primary, secondary, or tertiary amines from the corresponding amides. youtube.com
| Method | Starting Material | Reagents | Key Features |
| Direct Reductive Amination | Benzo[d] acs.orgrsc.orgdioxole-4-carbaldehyde | 1. Ammonia source (e.g., NH₄OAc) 2. NaBH(OAc)₃ | Mild, selective, high yields, compatible with acid-sensitive groups. nih.gov |
| Indirect Reductive Amination | Benzo[d] acs.orgrsc.orgdioxole-4-carbaldehyde | 1. Aqueous Ammonia 2. NaBH₄ | Involves formation of a hydrobenzamide intermediate. ias.ac.in |
| Amide Reduction | Benzo[d] acs.orgrsc.orgdioxole-4-carboxamide | LiAlH₄, followed by H₂O quench | Powerful reduction, suitable for converting amides to amines. youtube.com |
Electrochemical Synthesis Protocols
Electrochemical methods provide a green and sustainable alternative to traditional chemical synthesis by using electricity to drive reactions, often avoiding harsh reagents and minimizing waste. rsc.orgmdpi.com The synthesis of amines through electrochemical means, particularly via reductive amination, has been an area of active research.
One innovative approach involves the electrocatalytic reductive amination of aldehydes using nitrite (B80452) as the nitrogen source. acs.org This process can be conducted in a neutral aqueous electrolyte. The aldehyde is first converted to an oxime intermediate, which is then selectively reduced to the amine at a suitable cathode, such as a Pb/PbO electrocatalyst. acs.org For aromatic aldehydes, this method shows promise, although optimization may be needed to suppress the competing reduction of the aldehyde to an alcohol. acs.org
Another direct electrochemical protocol for reductive amination has been developed that couples aldehydes and amines in an undivided cell at room temperature. rsc.org This metal-free and external-reductant-free system utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a hydrogen atom donor. rsc.org This technique has been successfully applied to a range of aromatic aldehydes to produce secondary amines, and the principles can be extended to the synthesis of primary amines like Benzo[d] acs.orgrsc.orgdioxol-4-ylmethanamine using an appropriate ammonia source. The use of deuterated DMSO (DMSO-d₆) also allows for the synthesis of deuterium-labeled amine products. rsc.org
| Electrochemical Method | Nitrogen Source | Catalyst/Electrodes | Solvent/Electrolyte | Key Features |
| Two-Step Reductive Amination | Nitrite (NO₂⁻) | Anode: Palladium (Pd) Cathode: Pb/PbO | Neutral aqueous electrolyte | Sustainable C-N bond formation via an oxime intermediate. acs.org |
| Direct Reductive Amination | Amine | Anode: Graphite Cathode: Platinum (Pt) | DMSO (as H-donor) / TBABF₄ | Metal-free, external-reductant-free, proceeds at room temperature. rsc.org |
Stereoselective and Asymmetric Synthesis Approaches for Chiral Analogues
The development of synthetic routes to enantiomerically pure chiral amines is of significant interest due to their importance in pharmaceuticals and materials science. Asymmetric synthesis of analogues of Benzo[d] acs.orgrsc.orgdioxol-4-ylmethanamine can be achieved by employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One prominent strategy is the asymmetric hydrogenation of prochiral imines. The Noyori asymmetric hydrogenation, for instance, has been successfully applied in the total synthesis of complex natural products containing the benzo[d] acs.orgrsc.orgdioxole scaffold, achieving excellent enantioselectivity (>99% ee). rsc.org This method typically involves the use of a chiral ruthenium or rhodium catalyst to reduce an imine derived from a ketone or aldehyde, thereby establishing a new chiral center.
Organocatalysis offers another powerful tool for asymmetric synthesis. Chiral secondary amines, such as those derived from proline, can catalyze reactions of α,β-unsaturated aldehydes to create chiral intermediates. mdpi.com More directly, novel chiral aldehyde catalysts have been developed that can facilitate the asymmetric α-C-H functionalization of primary amines like benzylamine. researchgate.net
Furthermore, innovative hybrid catalysis systems combining metal catalysts can be used to generate chiral intermediates from aldehydes. kanazawa-u.ac.jp For example, a chiral N-heterocyclic carbene (NHC) complexed with copper can convert an aldehyde into a chiral hydroxycarbanion equivalent, which can then be used in subsequent stereoselective reactions. kanazawa-u.ac.jp These advanced methodologies provide pathways to chiral analogues of Benzo[d] acs.orgrsc.orgdioxol-4-ylmethanamine, starting from benzo[d] acs.orgrsc.orgdioxole-4-carbaldehyde.
| Asymmetric Strategy | Precursor Type | Catalyst/Reagent Type | Stereochemical Outcome |
| Asymmetric Hydrogenation | Prochiral Imine | Chiral Ru or Rh complexes (e.g., Noyori catalysts) | High enantiomeric excess (ee). rsc.org |
| Organocatalysis | Aldehyde + Amine | Chiral aldehyde catalyst | Asymmetric α-C-H functionalization. researchgate.net |
| Hybrid Catalysis | Aldehyde | Chiral N-Heterocyclic Carbene (NHC)-Copper complex + Palladium catalyst | Formation of versatile chiral building blocks. kanazawa-u.ac.jp |
Reaction Mechanisms and Chemical Transformations of Benzo D 1 2 Dioxol 4 Ylmethanamine
Mechanistic Studies of Benzo[d]chemicalbook.comresearchgate.netdioxole Ring-Forming Reactions
The formation of the 1,3-benzodioxole (B145889) ring is a critical step in the synthesis of many derivatives, including Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylmethanamine. A common and illustrative method involves the condensation of a catechol with a methylene (B1212753) source.
One typical synthesis involves the reaction of catechol with methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.com In this reaction, methanol serves as the source for the methylene bridge that forms the dioxole ring. The mechanism requires precise control over reaction conditions like temperature and pH to achieve high yields. chemicalbook.com The two oxygen atoms in the resulting dioxole ring are key to the compound's characteristic chemical properties, rendering the ring electron-rich and thus influencing its reactivity in subsequent reactions. chemicalbook.com
The formation of such heterocyclic rings can be understood through a series of electrophilic and nucleophilic steps. For instance, in the related Herz reaction used to form benzodithiazole rings, the mechanism involves both electrophilic and nucleophilic attacks on the aromatic ring. mdpi.com It is proposed that in the formation of the dithiazole ring, one of the ortho carbons of an aniline (B41778) starting material, specifically the most electron-rich one, performs a nucleophilic attack to form the new ring. mdpi.com This principle of an electron-rich position on the benzene (B151609) ring initiating cyclization is a relevant concept for understanding the formation of fused heterocyclic systems like benzodioxoles.
Intramolecular Cyclization and Rearrangement Mechanisms
Derivatives of benzo[d] chemicalbook.comresearchgate.netdioxole serve as crucial precursors in the synthesis of complex alkaloids through intramolecular cyclization reactions. A prominent example is the use of these structures in the total synthesis of benzylisoquinoline alkaloids, such as aporphines and coptisines, which feature the benzo[d] chemicalbook.comresearchgate.netdioxole moiety. rsc.org
A key transformation in these synthetic routes is the Bischler–Napieralski reaction . This reaction involves the acid-catalyzed cyclization of a β-arylethylamide or -carbamate. The electrophilic carbonyl carbon of the amide attacks the electron-rich aromatic ring, leading to the formation of a dihydroisoquinoline. This strategy has been effectively employed in the synthesis of various coptisine (B600270) alkaloids. rsc.org
Another significant strategy involves palladium-catalyzed arylation to construct the core aporphine (B1220529) framework. rsc.org These synthetic methodologies highlight how the benzo[d] chemicalbook.comresearchgate.netdioxole unit can be strategically incorporated into a molecule and then participate in complex, multi-step transformations involving intramolecular cyclizations to yield structurally diverse and medicinally relevant compounds. rsc.org
Elucidation of Electrophilic and Nucleophilic Reaction Pathways
The benzo[d] chemicalbook.comresearchgate.netdioxole ring system can undergo both electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions. The electron-donating nature of the dioxole ring generally activates the aromatic nucleus towards electrophilic attack.
However, when the ring is substituted with appropriate leaving groups, it can participate in nucleophilic aromatic substitution. Research into the synthesis of new 1,3-benzodioxole derivatives has provided clear examples of these pathways. researchgate.net One synthetic route begins with (6-bromobenzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)methanol. The bromo substituent serves as a leaving group in subsequent reactions. researchgate.net
This starting material has been used in a multi-step synthesis that includes:
Nucleophilic Substitution: The bromine atom on the benzodioxole ring is substituted. In one example, an azido (B1232118) group is introduced via nucleophilic substitution using sodium azide (B81097) (NaN₃). researchgate.net
Huisgen 1,3-Dipolar Cycloaddition: The resulting azidomethyl derivative can then undergo a "click reaction" with an alkyne, a type of 1,3-dipolar cycloaddition, to form a triazole ring. researchgate.net
Suzuki-Miyaura Coupling: The bromo-substituted benzodioxole core can then undergo a Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond by reacting the bromo-derivative with various boronic acids. This has been used to synthesize a wide array of substituted 1,3-benzodioxole derivatives in good yields. researchgate.net
The following table summarizes the conditions for the Suzuki-Miyaura coupling reaction of a brominated benzodioxole intermediate.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |
| 1-((6-bromobenzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Various arylboronic acids | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Aryl-substituted benzodioxole derivatives |
Data sourced from a study on the synthesis of new 1,3-benzodioxole derivatives. researchgate.net
Other transformations, such as the Knoevenagel condensation, have also been explored with benzodioxole derivatives. However, the weak acidic nature of certain methylene protons in these systems can lead to low yields in such reactions. nih.gov
Investigations into Tautomerism and Conformational Dynamics of Benzo[d]chemicalbook.comresearchgate.netdioxol-4-ylmethanamine Analogues
Tautomerism is a phenomenon where isomers of a compound, known as tautomers, exist in equilibrium and are readily interconvertible, most commonly through the migration of a proton. While Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylmethanamine itself does not have the typical functional groups for common tautomeric transformations, its analogues and derivatives can exhibit this behavior. academie-sciences.fr
For example, acylmethyl-1,3,5-triazines, which are azaheterocycles, can exist in multiple tautomeric forms, including a keto form and two different hydrogen-bonded forms (enol and enaminone). academie-sciences.fr The equilibrium between these forms is influenced by structural factors and external conditions. academie-sciences.fr In such systems, Resonance-Assisted Hydrogen Bonding (RAHB) plays a crucial role in stabilizing certain tautomers. academie-sciences.fr
In analogues of Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylmethanamine that possess appropriate functional groups, such as a β-dicarbonyl or an amidine system, prototropic tautomerism could occur. nih.gov Studies on other heterocyclic systems have shown that compounds can exist exclusively in one tautomeric form in both solid and solution phases, with the preference being dictated by electronic effects and conformational freedom. nih.gov For instance, in certain 4-amino-thiazolin-2-ones, the amino tautomer is found to be the exclusive form. nih.gov The potential for tautomerism in derivatives of Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylmethanamine would depend on the specific substituents attached to the core structure, which could enable proton transfer and the formation of stable tautomeric isomers.
Structural Modifications and Derivative Synthesis of Benzo D 1 2 Dioxol 4 Ylmethanamine
Rational Design Principles for Benzo[d]nih.govresearchgate.netdioxol-4-ylmethanamine Derivatives
The rational design of Benzo[d] nih.govresearchgate.netdioxol-4-ylmethanamine derivatives is a strategic process aimed at optimizing their molecular properties for specific applications. This approach often involves computational methods and a deep understanding of the target's structural biology.
Key principles in the rational design of these derivatives include:
Scaffold Hopping and Bioisosteric Replacement: In the quest for novel compounds, researchers often employ scaffold hopping, a technique that involves replacing the central molecular core with a structurally different but functionally similar one. nih.gov For instance, the benzo[d] nih.govresearchgate.netdioxole ring might be considered a bioisostere of other bicyclic systems. This allows for the exploration of new chemical space while retaining key interactions with biological targets.
Structure-Based and Ligand-Based Design: Structure-based design relies on the three-dimensional structure of the target, often a protein, to design molecules that fit precisely into a binding site. nih.gov When the target's structure is unknown, ligand-based design is used, which involves analyzing the properties of known active molecules to create a pharmacophore model. This model defines the essential steric and electronic features required for activity. dundee.ac.uk
Modulation of Physicochemical Properties: A crucial aspect of rational design is the fine-tuning of properties such as solubility, permeability, and metabolic stability. nih.gov For Benzo[d] nih.govresearchgate.netdioxol-4-ylmethanamine derivatives, this can be achieved by introducing or modifying substituents on the aromatic ring or the aminomethyl side chain. The goal is to enhance oral bioavailability and optimize the pharmacokinetic profile. nih.gov
Synthesis of Specific Derivative Classes
The versatility of the Benzo[d] nih.govresearchgate.netdioxol-4-ylmethanamine scaffold allows for the synthesis of a wide array of derivative classes, each with unique structural features and potential applications.
Benzo[d]nih.govresearchgate.netdioxole-Containing Thiourea (B124793) Derivatives
Thiourea derivatives incorporating the benzo[d] nih.govresearchgate.netdioxole moiety have been synthesized and investigated for their biological potential. A common synthetic route involves the reaction of benzo[d] nih.govresearchgate.netdioxol-5-yl isothiocyanate with various diamino compounds. nih.gov This straightforward method allows for the creation of a library of bis-benzo[d] nih.govresearchgate.netdioxol-5-yl thiourea derivatives. nih.gov Another approach involves the synthesis of Schiff base ligands, such as [(E)-1,3-benzodioxol-5-ylmethylideneamino]thiourea, by reacting piperonal (B3395001) with thiosemicarbazide. nih.gov
| Starting Material | Reagent | Product Class | Reference |
| Benzo[d] nih.govresearchgate.netdioxol-5-yl isothiocyanate | Diamines | Bis-benzo[d] nih.govresearchgate.netdioxol-5-yl thiourea derivatives | nih.gov |
| Piperonal | Thiosemicarbazide | Schiff base thiosemicarbazones | nih.gov |
Benzo[d]nih.govresearchgate.netdioxole-Fused Heterocyclic Systems
The fusion of the benzo[d] nih.govresearchgate.netdioxole scaffold with other heterocyclic rings leads to complex polycyclic systems with interesting chemical properties.
Dihydropyridines: Derivatives of 1,4-dihydropyridine (B1200194) (DHP) have been synthesized with a 1,2-benzisothiazol-3-one 1,1-dioxide group linked to the DHP ring. nih.gov
Diazepines: Benzo[f]pyrazolo[1,5-a] nih.govresearchgate.netdiazepines (BPDs) can be synthesized through a Rh(III)-catalyzed C–H activation/[5 + 2] cyclization of 5-amino-1-arylpyrazoles with iodonium (B1229267) ylides. acs.org This method allows for the one-step construction of the azepane-fused polycycle. acs.org 1,5-Benzodiazepine derivatives are also synthesized via the condensation of o-phenylenediamines with ketones using catalysts like H-MCM-22. nih.gov
Oxazines and Thiazines: Benzo[d] nih.govresearchgate.netoxazine derivatives can be prepared from (arylamidophenyl)diazoacetate through an intramolecular C-O bond insertion catalyzed by copper triflate. researchgate.net Similarly, 2-aryl-4H-benzo[d] nih.govresearchgate.netthiazine derivatives are obtained from 2-diazo-2-(2-arylthioamidophenyl)acetate. researchgate.net Another route to 4H-benzo[d] nih.govresearchgate.netoxazines involves the intramolecular annulation of Morita-Baylis-Hillman (MBH) carbonates. researchgate.net The synthesis of fused nih.govresearchgate.netthiazolo nih.govresearchgate.netoxazines and nih.govresearchgate.netoxazino[2,3-b] nih.govresearchgate.netbenzothiazoles has been achieved through the reaction of thiazole (B1198619) or benzothiazole (B30560) with dialkyl acetylenedicarboxylates in the presence of ethyl pyruvate. nih.gov Pyrido[2′,3:4,5]pyrimido[2,1-b] nih.govresearchgate.netthiazinones have been synthesized via a Michael addition of pyridopyrimidinethione to activated double bonds. researchgate.net
| Fused Heterocycle | Synthetic Method | Starting Materials | Reference |
| Dihydropyridines | Linkage to 1,2-benzisothiazol-3-one 1,1-dioxide | 1,4-Dihydropyridine precursors | nih.gov |
| Diazepines | Rh(III)-catalyzed C–H activation/[5 + 2] cyclization | 5-Amino-1-arylpyrazoles, Iodonium ylides | acs.org |
| Diazepines | Condensation | o-Phenylenediamines, Ketones | nih.gov |
| Oxazines | Intramolecular C-O bond insertion | (Arylamidophenyl)diazoacetate | researchgate.net |
| Thiazines | Intramolecular C-S bond insertion | 2-Diazo-2-(2-arylthioamidophenyl)acetate | researchgate.net |
| Fused Thiazolo-Oxazines | Reaction with acetylenedicarboxylates | Thiazole, Dialkyl acetylenedicarboxylates, Ethyl pyruvate | nih.gov |
Hybrid Compounds Incorporating the Benzo[d]nih.govresearchgate.netdioxole Scaffold
Hybrid compounds, which combine the benzo[d] nih.govresearchgate.netdioxole moiety with other pharmacologically relevant scaffolds, represent a promising strategy in drug discovery.
Benzofuroxan (B160326) and Aminothiazole Hybrids: Novel hybrid compounds have been synthesized by combining benzofuroxan and 2-aminothiazole (B372263) moieties through an aromatic nucleophilic substitution reaction. nih.gov
Organoselenium Compounds: Benzo[d] nih.govresearchgate.netdioxole-substituted organoselenium compounds have been synthesized, starting with the preparation of a diselenide from piperonal. ias.ac.in This diselenide can then be converted into various unsymmetrical monoselenides. ias.ac.in
Suzuki-Miyaura Coupling Products: New derivatives of 1,3-benzodioxole (B145889) have been prepared using the Suzuki-Miyaura coupling reaction. The synthesis starts from (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol, which is converted to a triazole derivative that then undergoes coupling with various boronic acids. researchgate.net
Structure-Activity Relationship (SAR) Studies for Functional Optimization
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For Benzo[d] nih.govresearchgate.netdioxol-4-ylmethanamine derivatives, SAR studies guide the optimization of their properties.
Synergistic Antifungal Agents: In a study of 3-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-N-(substituted benzyl)propanamides, replacing the amide moiety with a retro-amide and introducing a biphenyl (B1667301) group significantly enhanced their synergistic activity with fluconazole (B54011) against resistant Candida albicans. nih.gov
Renin Inhibitors: For 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones, a 2-methyl-2-aryl substitution pattern was found to be crucial for potent renin inhibition. The sidechain binding in the S3(sp) subsite was modulated to optimize oral bioavailability. nih.gov
DPP-4 Inhibitors: In the rational design of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as DPP-4 inhibitors, molecular similarity-based scaffold hopping and electrostatic complementary methods led to a significant increase in potency. nih.gov
Regioselective and Stereoselective Synthesis of Advanced Benzo[d]nih.govresearchgate.netdioxol-4-ylmethanamine Derivatives
The synthesis of advanced derivatives often requires precise control over the regioselectivity and stereoselectivity of the reactions.
Regioselective Synthesis: The synthesis of 3-hydroxy-12H-6,12-methanodibenzo[d,g] nih.govresearchgate.netdioxocines can be achieved with regioselectivity through a catalyst-controlled cascade Michael-type reaction and double cyclization process. rsc.org
Stereoselective Synthesis: A unified total synthesis of various benzo[d] nih.govresearchgate.netdioxole-type benzylisoquinoline alkaloids has been established. rsc.org This strategy utilizes a Pd-catalyzed arylation to form the aporphine (B1220529) framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity. rsc.org An efficient diastereoselective synthesis of fused nih.govresearchgate.netthiazolo nih.govresearchgate.netoxazins and nih.govresearchgate.netoxazino[2,3-b] nih.govresearchgate.netbenzothiazoles has also been reported. nih.gov Furthermore, the regioselective and stereoselective synthesis of 1,4-dienes is another area of focus in organic synthesis. rsc.org
These advanced synthetic methods are crucial for creating complex molecules with well-defined three-dimensional structures, which is often a prerequisite for potent and selective biological activity.
Applications in Advanced Organic Synthesis and Materials Science
Benzo[d]dioxol-4-ylmethanamine as a Pivotal Building Block in Organic Synthesis
Theoretically, Benzo[d]dioxol-4-ylmethanamine could serve as a key starting material in multi-step synthetic pathways. Its primary amine functionality allows for reactions such as N-acylation, N-alkylation, and reductive amination, thereby enabling the introduction of the benzodioxole moiety into larger molecular frameworks. The methylenedioxy group is a common feature in many natural products and pharmacologically active compounds, making this compound a potential precursor for their synthesis.
Utility in the Construction of Diverse Heterocyclic Frameworks
Primary amines are fundamental precursors in the synthesis of nitrogen-containing heterocycles. Benzo[d]dioxol-4-ylmethanamine could, in principle, be utilized in cyclization reactions to form various heterocyclic systems. For instance, reactions with dicarbonyl compounds could lead to the formation of pyrroles, while condensation with appropriate reagents could yield isoquinolines or other fused heterocyclic structures. The benzodioxole ring system would be an integral part of the resulting heterocyclic product.
Role as Synthetic Intermediates for Novel Chemical Entities
As a synthetic intermediate, Benzo[d]dioxol-4-ylmethanamine would offer a scaffold that can be chemically modified to produce novel chemical entities. The amine handle allows for the attachment of various side chains and functional groups, while the aromatic ring can potentially undergo electrophilic substitution reactions, although the directing effects of the substituents would need to be considered. This versatility makes it a candidate for use in discovery chemistry programs aimed at generating new molecules with unique properties.
Strategic Implementation in the Development of New Organic Materials
The development of new organic materials often relies on the incorporation of specific functional groups and structural motifs to achieve desired electronic, optical, or self-assembly properties. While no specific applications of Benzo[d]dioxol-4-ylmethanamine in materials science have been documented in the available literature, its structure suggests a potential role. The amine group could be used to polymerize or graft the molecule onto surfaces or into polymer backbones. The benzodioxole unit, with its electron-rich nature, could influence the electronic properties of a resulting material.
Advanced Analytical and Spectroscopic Characterization Techniques for Benzo D 1 2 Dioxol 4 Ylmethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of Benzo[d] rsc.orgdioxol-4-ylmethanamine, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the dioxole ring, the benzylic methylene protons, and the amine protons. The aromatic region would display a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring. The proton at position 7, being ortho to the oxygen-bearing carbon, would likely appear at a different chemical shift compared to the protons at positions 5 and 6. The dioxole methylene protons typically resonate as a sharp singlet. The benzylic methylene protons adjacent to the amine group and the aromatic ring will also produce a distinct signal, likely a singlet unless coupled to the amine protons. The amine protons themselves may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Benzo[d] rsc.orgdioxol-4-ylmethanamine, this includes the carbons of the aromatic ring, the dioxole methylene carbon, and the benzylic methylene carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the dioxole and methanamine substituents. The carbons directly attached to oxygen (C-3a and C-7a) would be found significantly downfield. The carbon bearing the methanamine group (C-4) and the other aromatic carbons (C-5, C-6, C-7) will have distinct and predictable chemical shifts. The methylene carbon of the dioxole ring typically appears around 100-102 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to confirm the connectivity within the aromatic spin system. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the benzylic methylene protons to the aromatic carbons (C-3a, C-4, and C-5), and from the dioxole methylene protons to the oxygen-linked aromatic carbons (C-3a and C-7a), thereby confirming the substitution pattern.
Gauge Including Atomic Orbital (GIAO) Calculations in NMR Analysis
In the absence of experimental data, theoretical calculations provide a powerful means to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, a computational quantum chemistry approach, can calculate the magnetic shielding tensors for each nucleus. rsc.orgresearchgate.net These theoretical values, when referenced against a standard (like tetramethylsilane), can generate predicted ¹H and ¹³C NMR spectra with a high degree of accuracy. rsc.orgresearchgate.net Such calculations would be instrumental in differentiating between the 4-ylmethanamine and 5-ylmethanamine isomers, as the predicted shifts for the aromatic protons and carbons would be markedly different.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For Benzo[d] rsc.orgdioxol-4-ylmethanamine (C₈H₉NO₂), the nominal molecular weight is 151.16 g/mol .
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺). The primary fragmentation pathway would likely involve the loss of the amine group or cleavage of the benzylic C-C bond, leading to characteristic fragment ions. For instance, the loss of an NH₂ radical would result in a fragment ion at m/z 135. A prominent peak corresponding to the benzodioxole cation could also be expected.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The FTIR spectrum of Benzo[d] rsc.orgdioxol-4-ylmethanamine would exhibit characteristic absorption bands.
Key expected vibrational frequencies include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.
C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-O-C stretching: The characteristic strong, asymmetric stretching of the dioxole ring's C-O-C bonds is typically observed in the 1200-1260 cm⁻¹ range, with a symmetric stretch around 1030-1040 cm⁻¹.
C-N stretching: This vibration for primary amines is usually found in the 1020-1250 cm⁻¹ region.
N-H bending: A scissoring vibration for the primary amine is expected in the 1590-1650 cm⁻¹ range.
These distinct spectral features, when analyzed in concert, provide a robust and detailed characterization of the molecular structure of Benzo[d] rsc.orgdioxol-4-ylmethanamine, allowing for its unambiguous identification and differentiation from its isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by Benzo[d] nih.govmdpi.comdioxol-4-ylmethanamine promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the conjugated systems and chromophores present in the molecule.
The UV-Vis spectrum of compounds containing the 1,3-benzodioxole (B145889) moiety typically displays absorption bands corresponding to π → π* transitions within the aromatic ring. researchgate.net The presence of the fused dioxole and benzene rings creates an electron-rich aromatic system. chemicalbook.com The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the aromatic ring and the solvent used for the analysis. For instance, studies on related Schiff bases derived from aminobenzothiazole show that the electronic absorption spectra are sensitive to solvent polarity, which can be used to understand the nature of the electronic transitions. researchgate.net
| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Feature |
|---|---|---|
| π → π | 200-400 | Aromatic Benzodioxole Ring System |
| n → σ | <200 | Amine Group |
X-ray Crystallography for Solid-State Structure Determination
For example, in the crystal structure of (±)-3-[(benzo[d] nih.govmdpi.comdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, the 1,3-benzodioxole ring system is essentially planar. nih.gov The five-membered dioxole ring often adopts an envelope conformation. nih.govnih.gov Crystal structure analyses of various derivatives reveal that the benzodioxole group participates in various non-covalent interactions, such as C—H⋯O and C—H⋯π interactions, which stabilize the crystal packing. nih.gov These interactions lead to the formation of supramolecular structures, like chains and rings, in the solid state. nih.gov
| Parameter | Typical Observation in Benzodioxole Derivatives | Reference |
|---|---|---|
| Ring Planarity | The 1,3-benzodioxole ring system is generally planar. | nih.gov |
| Dioxole Ring Conformation | Commonly adopts an envelope conformation. | nih.govnih.gov |
| Intermolecular Interactions | Forms hydrogen bonds and other non-covalent interactions (e.g., C—H⋯O, C—H⋯π). | nih.gov |
| Supramolecular Structure | Can form chains and other complex networks. | nih.gov |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating Benzo[d] nih.govmdpi.comdioxol-4-ylmethanamine from impurities and for quantifying its concentration in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds. In the analysis of compounds similar to Benzo[d] nih.govmdpi.comdioxol-4-ylmethanamine, reversed-phase HPLC is frequently used. This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to improve peak shape. rsc.org
The retention time of the compound is a key parameter for its identification, while the area under the chromatographic peak is proportional to its concentration, allowing for accurate quantification. Method development for related benzodiazepine (B76468) derivatives has shown that HPLC can achieve low limits of detection (LOD) and quantification (LOQ), demonstrating its sensitivity. researchgate.net
| Parameter | Typical Conditions for Related Compounds | Reference |
|---|---|---|
| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 150 mm) | rsc.org |
| Mobile Phase | Gradient of aqueous acetonitrile or methanol with formic acid | rsc.org |
| Detection | UV detector (e.g., at 240 nm) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly suited for volatile and thermally stable compounds. For amine-containing compounds like Benzo[d] nih.govmdpi.comdioxol-4-ylmethanamine, derivatization may sometimes be employed to improve chromatographic behavior and thermal stability, although it is not always necessary.
The gas chromatograph separates the components of a mixture, and the mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint. The mass spectrum of the parent 1,3-benzodioxole shows characteristic fragmentation patterns that can be used for identification. massbank.eu For more complex derivatives, the fragmentation will include ions corresponding to the benzodioxole moiety as well as fragments from the rest of the molecule. mdpi.comnih.gov Due to the active nature of amine groups, which can interact with the GC system, the use of analyte protectants can sometimes improve the analysis of related compounds. thermofisher.comtechnologynetworks.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula (C₈H₉NO₂) to verify the compound's elemental composition and purity.
The theoretical elemental composition of Benzo[d] nih.govmdpi.comdioxol-4-ylmethanamine is calculated based on its molar mass of approximately 151.16 g/mol . youtube.comfutureengineers.org
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 8 | 96.08 | ~63.6% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | ~6.0% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | ~9.3% |
| Oxygen (O) | 16.00 | 2 | 32.00 | ~21.2% |
A close correlation between the experimentally determined percentages and these theoretical values provides strong evidence for the identity and purity of the synthesized Benzo[d] nih.govmdpi.comdioxol-4-ylmethanamine.
Theoretical and Computational Chemistry Studies of Benzo D 1 2 Dioxol 4 Ylmethanamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the electronic structure and properties of molecules. A typical study would employ a basis set, such as 6-311++G(d,p), to ensure a high level of accuracy.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy conformation of Benzo[d]dioxol-4-ylmethanamine. This involves calculating bond lengths, bond angles, and dihedral angles that define the molecular shape. Conformational analysis would explore different spatial arrangements of the aminomethyl side chain relative to the benzodioxole ring to locate the global energy minimum.
Table 1: Hypothetical Optimized Geometric Parameters for Benzo[d]dioxol-4-ylmethanamine (Note: This table is illustrative and not based on published data.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-O (Dioxole) | ~1.37 Å |
| Bond Length | O-C-O (Dioxole) | ~1.43 Å |
| Bond Length | C-C (Side Chain) | ~1.51 Å |
| Bond Length | C-N (Side Chain) | ~1.47 Å |
| Bond Angle | C-O-C (Dioxole) | ~105° |
| Bond Angle | O-C-O (Dioxole) | ~110° |
Understanding the electronic properties is crucial for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For Benzo[d]dioxol-4-ylmethanamine, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the dioxole ring and the nitrogen atom of the amine group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Quantum chemical calculations can also predict thermodynamic properties such as standard enthalpy, entropy, and Gibbs free energy of formation. These values are derived from the calculated vibrational frequencies of the optimized geometry and are essential for understanding the stability and equilibrium of the molecule under different conditions.
Spectroscopic Property Prediction through Computational Modeling
Computational models can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational method and the predicted structure. For Benzo[d]dioxol-4-ylmethanamine, this would include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the positions of major peaks in the IR spectrum, corresponding to functional groups like N-H stretches, C-H stretches, and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts for ¹H and ¹³C atoms would predict the NMR spectrum, aiding in the structural elucidation of the molecule.
Computational Elucidation of Reaction Mechanisms
Theoretical calculations are invaluable for mapping out potential reaction pathways. For instance, studies could investigate the mechanism of N-acetylation or other reactions involving the amine group. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This would reveal the activation energy for a given reaction, providing a deeper understanding of its kinetics and feasibility.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. maps.org These models are valuable tools in predictive research, allowing for the estimation of the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. maps.orgmdpi.com
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, atomic charges), and hydrophobic properties (e.g., logP). researchgate.netnih.gov Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to identify the descriptors that have the most significant correlation with the biological activity. nih.govnih.gov
A robust QSAR model should not only have good internal consistency (high R² value) but also strong predictive power, which is assessed through internal and external validation techniques. maps.orgnih.gov For instance, a QSAR model for a set of benzodiazepine (B76468) derivatives was considered acceptable with an R² value greater than 0.6 for the training set and greater than 0.5 for the test set. maps.org In another study on imidazoline (B1206853) antihypertensive drugs, a statistically significant model was achieved with an R² of 0.935 using descriptors like partial atomic charges, distribution coefficient, and molar refractivity. nih.gov
For a compound like Benzo[d] maps.orgnih.govdioxol-4-ylmethanamine and its analogs, a QSAR study could be designed to predict various biological activities, such as receptor binding affinity or enzyme inhibition. Key descriptors likely to be important for such a model would include those related to the amine group (e.g., its basicity, hydrogen bonding capacity), the size and shape of the molecule, and the electronic properties of the benzodioxole ring system. For example, studies on other aromatic amines have shown that descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and hydrophobicity can be crucial in predicting their biological effects. mdpi.comresearchgate.net
The following table provides a hypothetical set of descriptors that could be used in a QSAR study of Benzo[d] maps.orgnih.govdioxol-4-ylmethanamine and its analogs. The values are for illustrative purposes to demonstrate the type of data used in QSAR modeling.
| Descriptor | Description | Hypothetical Value |
| MW | Molecular Weight | 151.16 |
| logP | Partition Coefficient | 1.5 |
| HBD | Hydrogen Bond Donors | 2 |
| HBA | Hydrogen Bond Acceptors | 3 |
| TPSA | Topological Polar Surface Area | 47.3 Ų |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| Dipole Moment | Molecular Dipole Moment | 2.5 D |
By developing and validating a QSAR model based on such descriptors for a series of related compounds, it would be possible to predict the activity of new derivatives of Benzo[d] maps.orgnih.govdioxol-4-ylmethanamine, guiding the design of molecules with desired properties.
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules and to understand the nature of chemical bonds and intermolecular interactions. nih.govnih.gov It provides a localized picture of the electron density in terms of Lewis-like structures, including lone pairs and bond orbitals. This analysis allows for the quantitative investigation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov
An ab initio study on MDMA and its derivatives performed NBO analysis to determine the atomic charges. maps.org The results indicated that the nitrogen atom in the aminoalkyl side chain carries a significant negative charge, which is a key factor in its ability to participate in intermolecular interactions, such as hydrogen bonding. The substitution at the nitrogen atom was found to have a considerable effect on its charge. maps.org
The table below presents the atomic charges of MDMA derivatives obtained by NBO analysis, which can serve as a model for understanding the charge distribution in Benzo[d] maps.orgnih.govdioxol-4-ylmethanamine.
| Atom | MDMA | MDA (N-demethylated) |
| N17 (Nitrogen) | -0.5 | -0.3 |
| C10 (Carbon adjacent to N) | 0.2 | 0.2 |
| O1 (Oxygen in dioxole ring) | -0.4 | -0.4 |
| O2 (Oxygen in dioxole ring) | -0.4 | -0.4 |
| C12 (Carbon in dioxole ring) | 0.6 | 0.6 |
Data adapted from an ab initio study on MDMA and its derivatives. maps.org
Furthermore, NBO analysis can elucidate the nature of the N-H bond in the primary amine of Benzo[d] maps.orgnih.govdioxol-4-ylmethanamine. The acidity of the hydrogen atom on the nitrogen is influenced by the electronic environment, which can be quantified by NBO calculations. maps.org These interactions are crucial for understanding how the molecule interacts with biological targets, as they often form the basis of specific binding events.
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
Currently, there are no published, detailed synthetic routes specifically for Benzo[d] mdpi.comlookchem.comdioxol-4-ylmethanamine in the scientific literature. Future research would first need to establish reliable and scalable methods of synthesis. An initial focus would likely be on classical synthetic transformations, followed by the exploration of more sustainable and efficient methodologies, such as biocatalysis or flow chemistry.
Development of Advanced Computational Models for Prediction and Design
Without experimental data, there are no computational models specifically developed for Benzo[d] mdpi.comlookchem.comdioxol-4-ylmethanamine. Future work in this area would involve in silico studies to predict its physicochemical properties, potential metabolic pathways, and possible interactions with biological macromolecules. These models would be crucial for guiding initial laboratory research.
Identification and Validation of New Biological Targets and Pathways
The biological targets and signaling pathways affected by Benzo[d] mdpi.comlookchem.comdioxol-4-ylmethanamine are unknown. The first step in this research direction would be to perform broad biological screening assays to identify any potential activity. Subsequent studies would then be required to deconvolve these findings to identify specific molecular targets and understand the mechanism of action.
Strategic Design and Synthesis of Benzo[d]mdpi.comlookchem.comdioxol-4-ylmethanamine Derivatives with Enhanced Potency and Selectivity
The design and synthesis of derivatives are contingent on identifying a biological activity of the parent compound. Once a primary biological effect is established, medicinal chemistry efforts could be initiated to synthesize analogs with improved properties. However, without this initial finding, there is no basis for the strategic design of new derivatives.
Integration of Benzo[d]mdpi.comlookchem.comdioxol-4-ylmethanamine Research into Drug Discovery and Development Pipelines
The integration of any compound into a drug discovery pipeline is a long-term goal that requires extensive preclinical and clinical data. As there is currently no foundational research on Benzo[d] mdpi.comlookchem.comdioxol-4-ylmethanamine, its integration into such pipelines is not a near-term possibility.
Q & A
Q. Table 1: Key Synthetic Routes and Conditions
Advanced: How can density functional theory (DFT) predict electronic properties of this compound complexes?
Answer:
DFT studies (e.g., B3LYP hybrid functional) are used to:
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability of Schiff base metal complexes (Cu, Zn, Hg) .
- Simulate infrared (IR) and UV-Vis spectra for comparison with experimental data, validating bond vibrations (e.g., C=N stretching in imines) and electronic transitions .
- Analyze topological parameters (AIM theory) to quantify bond critical points and electron density distribution in metal-ligand interactions .
Note : Discrepancies between DFT and experimental results (e.g., bond lengths) may arise from solvent effects or approximations in exchange-correlation functionals. Multi-reference methods or dispersion corrections (e.g., D3-BJ) can improve accuracy .
Basic: What spectroscopic and analytical methods characterize these compounds?
Answer:
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C-O-C in dioxole at ~1250 cm⁻¹, C=N in imines at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons in dioxole at δ 6.7–7.1 ppm) and confirms substitution patterns .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- X-ray crystallography : Resolves 3D structures using SHELXL for refinement and Mercury CSD for void/packing analysis .
Advanced: How to resolve discrepancies between computational and experimental structural data?
Answer:
- Multi-method validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate lattice packing effects .
- Thermal ellipsoid analysis : Use Mercury CSD to assess dynamic disorder in crystal structures, which DFT models may not capture .
- Solvent effect modeling : Include implicit solvent models (e.g., PCM) in DFT to mimic experimental conditions (e.g., ethanol) .
Basic: What pharmacological activities are reported for these derivatives?
Answer:
Q. Table 2: Selected Biological Activities
| Compound | Target Microbe | MIC (µg/mL) | Mechanism Insights | Reference |
|---|---|---|---|---|
| 4a (Pyrazole) | S. aureus | 8 | Disrupts cell wall synthesis | |
| Cu(II) complex | E. coli | 16 | DNA intercalation |
Advanced: How to optimize reaction conditions for high-yield synthesis?
Answer:
- Catalyst screening : ZnCl₂ improves cyclization efficiency in microwave synthesis (yield increase from 60% → 85%) .
- Solvent selection : Absolute ethanol minimizes side reactions vs. THF or DMF .
- Temperature control : Reflux at 80°C for chalcone synthesis prevents decomposition of thermally sensitive aldehydes .
Basic: What are key challenges in crystallographic analysis?
Answer:
- Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning .
- Disordered solvents : Apply SQUEEZE in PLATON to model electron density in voids .
- Weak diffraction : Optimize crystal growth via slow evaporation in DCM/hexane .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Introduce halogens (-Cl, -Br) or methoxy groups to modulate lipophilicity and H-bonding .
- Pharmacophore mapping : Overlay active/inactive derivatives in Mercury CSD to identify critical moieties (e.g., dioxole ring for target binding) .
- QSAR models : Use DFT-derived descriptors (e.g., polar surface area) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
